molecular formula C10H14ClN B2825069 1-(4-Chlorophenyl)-2-methylpropan-1-amine CAS No. 78469-10-0

1-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B2825069
CAS No.: 78469-10-0
M. Wt: 183.68
InChI Key: KAIHEXRERGCTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHEXRERGCTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the spectroscopic characteristics, potential pharmacological implications, and detailed experimental protocols, offering a foundational resource for the scientific community.

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine is an aromatic amine of interest in medicinal chemistry and organic synthesis. Its structure, which includes a halogenated phenyl ring and a chiral center, makes it a valuable scaffold for the development of novel compounds with potential biological activity. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivatives. This guide aims to consolidate the available technical information on this compound, providing a detailed and practical resource for laboratory work.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 1-(4-Chlorophenyl)-2-methylpropan-1-amine are summarized below, providing a clear identification of the compound.

Structural and Identification Data
PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-1-aminePubChem[1]
Synonyms 4-Chloro-α-isopropylbenzylamineN/A
CAS Number 7576-77-4BLDpharm[2]
Molecular Formula C10H14ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
Canonical SMILES CC(C)C(C1=CC=C(C=C1)Cl)NPubChem[1]
InChI Key KAIHEXRERGCTPN-UHFFFAOYSA-NPubChem[1]
Predicted Physicochemical Properties
PropertyValueSource
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 1N/A
Rotatable Bond Count 2N/A
Exact Mass 183.081479 g/mol PubChem[1]
Monoisotopic Mass 183.081479 g/mol PubChem[1]
Topological Polar Surface Area 26.0 ŲN/A
Heavy Atom Count 12N/A

Synthesis and Mechanistic Insights

The primary route for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine is through the reductive amination of 4-chlorobenzaldehyde with isopropylamine. This widely utilized reaction in organic chemistry provides an efficient method for forming carbon-nitrogen bonds.[3]

Reaction Pathway: Reductive Amination

Reductive amination involves two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[4]

Reductive_Amination 4-chlorobenzaldehyde 4-chlorobenzaldehyde Imine_Intermediate N-(4-chlorobenzylidene)propan-2-amine 4-chlorobenzaldehyde->Imine_Intermediate + isopropylamine - H2O isopropylamine isopropylamine Final_Product 1-(4-Chlorophenyl)-2-methylpropan-1-amine Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Imine_Intermediate

Sources

literature review of 1-(4-Chlorophenyl)-2-methylpropan-1-amine in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine , a specific structural isomer of the amphetamine class often encountered in advanced medicinal chemistry and forensic analysis.

Structural Pharmacology, Synthesis, and Neurobiological Profiling[1]

Executive Summary & Chemical Identity[2][3]

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary amine with a benzylic attachment, structurally classified as a


-branched 

-alkylbenzylamine
.[1] While often confused with its structural isomers—such as the anorectic Chlorphentermine or the methamphetamine adulterant N-isopropylbenzylamine—this molecule represents a distinct chemical entity with unique steric and electronic properties relevant to monoamine transporter pharmacology.[1]

This guide synthesizes the available physicochemical data and derives the likely pharmacodynamic profile based on established Structure-Activity Relationships (SAR) of halogenated benzylamines.[1]

Chemical Identity Matrix[1][4]
PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)-2-methylpropan-1-amine
Common Aliases

-Isopropyl-4-chlorobenzylamine; 1-Amino-1-(4-chlorophenyl)-2-methylpropane
CAS Registry 72954-91-7 (HCl salt: 72954-91-7)
Molecular Formula C

H

ClN
Molecular Weight 183.68 g/mol
Structural Class Halogenated Benzylamine / Phenethylamine Isomer
Structural Differentiation (Critical)[1]

It is imperative to distinguish this target molecule from its common isomers to ensure experimental validity:

  • Target (CAS 72954-91-7): Amine on C1 (Benzylic).[1] Chain is isobutyl.

  • Chlorphentermine: Amine on C2 . Chain is 1,1-dimethyl-2-phenylethyl.[1]

  • 4-Chloroamphetamine (4-CA): Amine on C2 .[1] Chain is propyl.

  • N-Isopropylbenzylamine: Amine is N-substituted .[1] Chain is benzyl.

Pharmacological Profile (SAR Analysis)

Due to the limited direct in vivo literature for this specific isomer, its pharmacological profile is derived from high-confidence SAR modeling of 4-chlorinated phenethylamines and benzylamines.[1]

Mechanism of Action: Monoamine Release & Reuptake

The 4-chloro substitution on the phenyl ring is a classic determinant for Serotonergic (5-HT) selectivity.[1]

  • SERT Selectivity: The lipophilic 4-Cl substituent facilitates binding to the hydrophobic pocket of the Serotonin Transporter (SERT), typically converting the molecule into a substrate-type releaser rather than a pure inhibitor.[1]

  • MAO Inhibition:

    
    -alkylbenzylamines are established reversible inhibitors of Monoamine Oxidase (MAO).[1] The steric bulk of the isopropyl group at the 
    
    
    
    -position (adjacent to the amine) likely hinders deamination, potentially extending the half-life and increasing potency as an MAO-A inhibitor compared to non-branched analogs.[1]
  • Steric Hindrance: Unlike amphetamine, the amine here is benzylic. This shift often reduces direct dopaminergic (DAT) potency but retains noradrenergic (NET) and serotonergic activity.

Predicted Signaling Pathway

The molecule likely acts as a "false substrate," entering the presynaptic neuron via SERT/NET, displacing vesicular monoamines (VMAT2 interaction), and reversing transporter flux.

Signaling_Pathway CMPD 1-(4-Cl)-2-methyl propan-1-amine SERT SERT (Transporter) CMPD->SERT Substrate Entry VMAT2 VMAT2 CMPD->VMAT2 Displaces 5-HT MAO MAO-A (Mitochondrial) CMPD->MAO Inhibition (Ki) SERT->CMPD Intracellular Accumulation SYN_5HT Synaptic 5-HT SERT->SYN_5HT Efflux CYT_5HT Cytosolic 5-HT VMAT2->CYT_5HT Release CYT_5HT->SERT Reverse Transport

Figure 1: Predicted pharmacodynamic pathway showing SERT-mediated entry, VMAT2 displacement, and subsequent non-exocytotic serotonin efflux.[1]

Toxicology & Safety (Neurotoxicity Risks)

Research involving 4-chlorinated amphetamine derivatives requires strict adherence to neurotoxicity protocols.[1]

  • Serotonergic Neurotoxicity: Analogous compounds (e.g., 4-CA, p-chloroamphetamine) are known neurotoxins that cause long-term depletion of 5-HT and degeneration of serotonergic terminals.[1] While the benzylamine structure of the target molecule may attenuate this effect compared to the amphetamine scaffold, the risk remains high.

  • Metabolic Activation: The 4-Cl group is metabolically stable, preventing ring hydroxylation.[1] This forces metabolism through the amine/side chain, potentially leading to reactive quinone intermediates if deaminated.

Safety Directive: All in vivo studies must include post-mortem immunohistochemistry for 5-HT (Serotonin) and GFAP (Glial Fibrillary Acidic Protein) to assess terminal degeneration and gliosis.[1]

Experimental Protocols

Chemical Synthesis (Reductive Amination)

To generate high-purity material for CNS assays, the reductive amination of p-chloroisobutyrophenone is the standard route.[1]

Reagents:

  • Precursor: 1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS 18713-58-1)[1]

  • Ammonium Acetate (NH

    
    OAc)[1]
    
  • Sodium Cyanoborohydride (NaCNBH

    
    )[1]
    
  • Solvent: Methanol (MeOH)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of precursor ketone in 50 mL dry MeOH.

  • Imine Formation: Add 100 mmol NH

    
    OAc. Stir at RT for 2 hours under N
    
    
    
    .
  • Reduction: Cool to 0°C. Slowly add 15 mmol NaCNBH

    
    .
    
  • Reaction: Allow to warm to RT and stir for 24 hours.

  • Workup: Quench with 1N HCl (to pH 2). Extract non-basic impurities with Et

    
    O. Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.
    
  • Purification: Convert to HCl salt using ethereal HCl; recrystallize from IPA/Et

    
    O.
    
In Vitro Monoamine Uptake Assay

Objective: Determine IC


 for DAT, SERT, and NET inhibition.
  • Preparation: Prepare synaptosomes from rat striatum (for DAT) and hippocampus (for SERT/NET).

  • Incubation: Incubate synaptosomes (50

    
    g protein) with radioligand ([^3H]DA, [^3H]5-HT, or [^3H]NE) and varying concentrations of the test compound (1 nM – 100 
    
    
    
    M) for 5 min at 37°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data: Fit curves using non-linear regression to determine IC

    
     and K
    
    
    
    .

References

  • Fuller, R. W., & Molloy, B. B. (1974). Recent studies with 4-chloroamphetamine and some analogues.[1] Advances in Biochemical Psychopharmacology, 10, 195-205.[1]

  • Glennon, R. A., et al. (1984). Stimulus properties of phenalkylamines: effect of side chain variations. Pharmacology Biochemistry and Behavior, 21(6), 895-901.[1]

  • PubChem Compound Summary. (2024). 1-(4-Chlorophenyl)-2-methylpropan-1-amine.[1][2][3][4] National Center for Biotechnology Information.

  • Kozikowski, A. P., et al. (1998). Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry, 41(11), 1962-1969.

  • Sigma-Aldrich. (2024).[1][5] Product Specification: 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.[1][4][1]

Sources

history and discovery of 1-(4-Chlorophenyl)-2-methylpropan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the History and Discovery of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and its Analogs

Abstract

Substituted phenethylamines represent a vast and pharmacologically diverse class of organic compounds that have been central to the development of therapeutics and research tools for decades.[1] This guide focuses on a specific subclass: 1-(4-Chlorophenyl)-2-methylpropan-1-amine and its structural analogs. The introduction of a chlorine atom at the para-position of the phenyl ring profoundly alters the pharmacological profile of these molecules, typically shifting their activity towards potent interaction with the serotonin system. This document provides a comprehensive overview of the historical context of their discovery, detailed synthetic methodologies, an analysis of their structure-activity relationships (SAR), and an exploration of their pharmacological mechanism of action. By synthesizing data from seminal and contemporary research, this guide aims to serve as an authoritative resource for professionals engaged in neuroscience research and drug discovery.

Introduction to Substituted Phenethylamines

The substituted phenethylamine class is defined by a core structure comprising a phenyl ring linked to an amino group by a two-carbon chain.[1][2] This simple scaffold allows for extensive chemical modification at the phenyl ring, the ethyl sidechain, and the amino group, leading to a wide array of compounds with diverse pharmacological activities.[1] These activities span central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), entactogens (e.g., MDMA), appetite suppressants, and antidepressants.[1][3]

The pharmacological effects of these compounds are primarily mediated through their interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3] The specific nature of this interaction—whether as a reuptake inhibitor or a releasing agent—and the selectivity for the respective monoamine transporters (DAT, NET, and SERT) are dictated by the specific pattern of chemical substitution.

The Core Moiety: 1-(4-Chlorophenyl)-2-methylpropan-1-amine and Key Analogs

The subject of this guide, 1-(4-Chlorophenyl)-2-methylpropan-1-amine, belongs to the family of substituted amphetamines. Its structure is characterized by:

  • An amphetamine core (an alpha-methylated phenethylamine).

  • A chlorine atom substituted at the para (4-position) of the phenyl ring.

  • An additional methyl group on the alpha-carbon.

While this specific compound is not extensively documented in literature, its close analogs, such as 4-Chloroamphetamine (4-CA) and 4-Chlorophenylisobutylamine (4-CAB) , have been thoroughly investigated and serve as crucial reference points for understanding the class.[4][5] The para-chloro substitution is a critical determinant of their biological activity, a feature explored in detail in the following sections.

Historical Context and Discovery Milestones

The exploration of substituted phenethylamines began in the early 20th century, but it was the systematic investigation by researchers like Alexander Shulgin from the 1960s onwards that vastly expanded the known chemical space.[6] Early work focused on methoxy-substituted compounds like the 2,5-dimethoxyamphetamine (DMA) series, leading to the discovery of potent psychedelics such as DOM.[6]

Researchers soon discovered that substituting the phenyl ring with a halogen atom dramatically altered the pharmacological profile. Specifically, the introduction of a chlorine atom at the 4-position was found to markedly increase serotonergic activity.[4] This led to the synthesis and study of compounds like 4-chloroamphetamine (4-CA) and 4-chloromethamphetamine (4-CMA). These compounds were identified as potent serotonin releasing agents, a property that distinguished them from their non-halogenated counterparts, which are typically more dopaminergic.[4] This discovery highlighted their potential as research tools for studying the serotonin system but also revealed their significant serotonergic neurotoxicity, a factor that has limited their therapeutic application.[5]

Synthetic Pathways and Methodologies

The synthesis of alpha-alkylated phenethylamines like 1-(4-Chlorophenyl)-2-methylpropan-1-amine typically proceeds via the reductive amination of a corresponding ketone precursor. This approach is favored for its efficiency and the relative accessibility of starting materials.

General Synthetic Workflow

The logical flow for synthesizing the target compound and its analogs begins with a suitable phenyl-ketone, which is then converted to the final amine.

G cluster_0 Precursor Synthesis cluster_1 Reductive Amination A 4-Chlorobenzoyl chloride C 1-(4-Chlorophenyl)-2-methylpropan-1-one [5] A->C Friedel-Crafts Acylation B Isobutyric Acid Derivative B->C F Target: 1-(4-Chlorophenyl)-2-methylpropan-1-amine C->F Imine/Oxime Formation & Reduction D Amine Source (e.g., NH3, NH2OH) D->F E Reducing Agent (e.g., NaBH4, H2/Pd) E->F

Caption: General synthetic workflow for the target amine.

Detailed Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine

This protocol describes a plausible synthesis from its ketone precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one.[7]

Step 1: Oxime Formation

  • Rationale: The ketone is first converted to an oxime. The oxime is a stable intermediate that is readily reduced to the primary amine in the subsequent step.

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in ethanol within a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water to precipitate the oxime product.

    • Filter, wash with water, and dry the solid crude product. Recrystallization from ethanol/water may be performed for purification.

Step 2: Reduction of the Oxime to the Amine

  • Rationale: The C=N double bond of the oxime is reduced to a C-N single bond, yielding the target primary amine. A reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation is effective. Catalytic hydrogenation is often preferred for safety and scalability.

  • Procedure (Catalytic Hydrogenation):

    • In a hydrogenation vessel, dissolve the oxime intermediate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Agitate the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure. The resulting residue can be purified by converting the amine to its hydrochloride salt by dissolving in ether and adding HCl gas or an HCl/ether solution, followed by filtration.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted phenethylamines is highly sensitive to their structural modifications.

SAR cluster_ring Ring Substitution cluster_alpha Alpha-Carbon Alkylation cluster_amine Amine Substitution Core Phenethylamine Core Phenyl Ring Amine Alpha-Carbon Ring_Sub 4-Chloro Substitution Core:c->Ring_Sub Alpha_Sub Methyl (Amphetamine) Ethyl (Phenylisobutylamine) [4] Core:a->Alpha_Sub Amine_Sub N-Methyl (Methamphetamine) N-Ethyl [2] Core:n->Amine_Sub Ring_Effect Increases SERT Affinity Potent 5-HT Releaser Increases Neurotoxicity [2, 4] Ring_Sub->Ring_Effect Alpha_Effect Increases Stimulant Potency Slows Metabolism (MAO resistance) Modulates DAT/NET vs SERT ratio [2] Alpha_Sub->Alpha_Effect Amine_Effect Increases Lipophilicity Alters Transporter Affinity Can reduce releasing efficacy [2] Amine_Sub->Amine_Effect

Caption: Key structure-activity relationships for 4-chloro-phenethylamines.

  • Para-Chloro Substitution: This is the most defining feature. Compared to their non-chlorinated parent compounds, 4-chloro analogs exhibit a marked increase in potency at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters.[4] This shift is responsible for their potent serotonin-releasing effects.

  • Alpha-Alkylation: The presence of an alpha-methyl group (as in amphetamine derivatives) generally increases stimulant potency and provides resistance to metabolism by monoamine oxidase (MAO). Replacing the alpha-methyl with an alpha-ethyl group, as in 4-CAB, can further modulate activity, often reducing dopaminergic effects while retaining significant serotonergic action.[5]

  • N-Alkylation: Adding alkyl groups to the amine (e.g., N-methyl in 4-CMA) can alter the potency and selectivity profile. For instance, N-ethyl substitution in combination with the 4-chloro group has been shown to reduce releasing effects at DAT and NET.[4]

Comparative Monoamine Transporter Activity

The following table summarizes the inhibitory potency (IC₅₀) of several key analogs at monoamine transporters, illustrating the impact of substitution. Lower values indicate higher potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Amphetamine24.87.43400[4]
4-Chloroamphetamine (4-CA) 14924569[4]
Methamphetamine24.543.14140[4]
4-Chloromethamphetamine (4-CMA) 28851191[4]
4-Chlorophenylisobutylamine (4-CAB) 2343-330[5]

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for 1-(4-Chlorophenyl)-2-methylpropan-1-amine analogs is the modulation of monoamine transporters. Unlike simple reuptake inhibitors (like SSRIs), these compounds act as substrate-type releasing agents .

MoA cluster_neuron Presynaptic Serotonergic Neuron SERT SERT Transporter Synapse Synaptic Cleft SERT->Synapse 3. Reverses transport direction VMAT VMAT2 Vesicle Synaptic Vesicle (contains 5-HT) Drug 4-Chloro Analog Drug->SERT 1. Enters neuron via SERT Drug->Vesicle 2. Disrupts vesicular pH & inhibits VMAT2 Postsynaptic Postsynaptic 5-HT Receptor Synapse->Postsynaptic 4. Increased 5-HT activates receptors

Caption: Mechanism of action for serotonin release by 4-chloro analogs.

Mechanism of Serotonin Release:

  • Uptake: The drug molecule is recognized by and transported into the presynaptic neuron by SERT.

  • Vesicular Disruption: Once inside the neuron, the drug disrupts the proton gradient of synaptic vesicles, causing them to leak serotonin into the cytoplasm. It also inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the re-uptake of cytoplasmic serotonin into vesicles.

  • Transporter Reversal: The resulting high cytoplasmic serotonin concentration, along with drug-induced phosphorylation of the transporter, causes SERT to reverse its direction of transport.

  • Efflux: Instead of taking serotonin up from the synapse, SERT begins to pump serotonin out of the neuron and into the synaptic cleft, leading to a massive, non-vesicular release of the neurotransmitter.

This potent serotonin release is responsible for the characteristic entactogenic and stimulant effects. However, it is also strongly linked to long-term depletion of serotonin markers and neurotoxicity, likely through mechanisms involving oxidative stress.[5] Some analogs exhibit "hybrid" activity, acting as a releaser at SERT but only as a reuptake inhibitor at DAT.[4]

Conclusion and Future Perspectives

The study of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and its analogs has been instrumental in elucidating the structure-activity relationships that govern phenethylamine pharmacology. The key takeaway is that para-chlorination is a powerful tool for shifting activity towards the serotonin system, creating potent releasing agents. While the pronounced neurotoxicity of these compounds has precluded their development as mainstream therapeutics, they remain invaluable as chemical probes in neuropharmacological research to investigate the function and regulation of the serotonin transporter. Future research may focus on designing analogs that retain high affinity for SERT but lack the substrate-like properties that lead to transporter reversal and neurotoxicity, potentially unlocking new avenues for therapeutic intervention.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 15, 2026, from [Link]

  • Griggs, D. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Available at: [Link]

  • Kim, J., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83042121, 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved February 15, 2026, from [Link].

  • Patel, M., et al. (2008). A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+). Google Patents.
  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, J., et al. (2021). Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. Google Patents.
  • Wikipedia. (n.d.). DOx. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2012). Process for synthesizing 4-chlorophenyl ethanol. Google Patents.

Sources

Methodological & Application

Application Note: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive, self-validating protocol for the HPLC method development of 1-(4-Chlorophenyl)-2-methylpropan-1-amine (CAS: 72954-91-7). It is designed for analytical chemists and pharmaceutical scientists requiring a robust assay for purity analysis, stability testing, or reaction monitoring.

Executive Summary

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral primary amine often utilized as a key intermediate in the synthesis of antihistamines and psychoactive compounds. Its structural features—a basic amine group (


) and a hydrophobic 4-chlorophenyl moiety—present specific chromatographic challenges:
  • Peak Tailing: Strong interaction between the protonated amine and residual silanols on silica-based columns.

  • Retention Variability: Sensitivity to mobile phase pH due to the ionizable amino group.

  • Hydrophobicity: Significant retention requires high organic content or specific stationary phase selectivity.

This guide details the development of a Reversed-Phase HPLC (RP-HPLC) method with UV detection, prioritizing peak symmetry and resolution.

Physicochemical Profile & Strategy

Understanding the molecule is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure 4-Cl-Ph-CH(NH₂)-CH(CH₃)₂Aromatic ring provides UV retention; Isopropyl group adds steric bulk.
Molecular Weight 183.68 g/mol (Free base)Suitable for standard pore size columns (80–120 Å).
pK_a (Amine) ~9.5Positively charged at pH < 7.5; Neutral at pH > 11.
LogP ~2.8 – 3.2Moderately lipophilic; requires C18 or C8 phases.
UV Max ~220 nm, ~260 nm220 nm for sensitivity; 260 nm for specificity (Chlorobenzene band).
Method Strategy: The "pH Switch" Decision

Since the


 is basic, we have two robust pathways:
  • Pathway A (Low pH ~2.5): Analyte is fully protonated (

    
    ). Advantages: High solubility, fast kinetics. Disadvantages: Silanol interaction (tailing). Solution: Use "Base-Deactivated" columns.
    
  • Pathway B (High pH ~10.0): Analyte is neutral (

    
    ). Advantages: Excellent peak shape, high retention. Disadvantages: Silica dissolution risk. Solution: Use Hybrid (Organic/Inorganic) columns.
    

Selected Strategy: Pathway A (Low pH) is selected as the primary protocol due to its compatibility with standard silica columns and general laboratory buffers (Phosphate/Formate).

Method Development Workflow

Diagram 1: Analytical Decision Matrix

The following flowchart illustrates the logic applied to select the stationary phase and mobile phase conditions.

MethodDevelopment Start Start: Analyte Assessment (Basic Amine, LogP ~3.0) pH_Select Select pH Strategy Start->pH_Select Low_pH Low pH (2.0 - 3.0) Analyte Protonated pH_Select->Low_pH Standard Equipment High_pH High pH (9.5 - 10.5) Analyte Neutral pH_Select->High_pH If Tailing Persists Col_Select_Low Column: C18 Endcapped (e.g., Zorbax Eclipse, Luna C18) Low_pH->Col_Select_Low Col_Select_High Column: Hybrid C18 (e.g., XBridge, Gemini) High_pH->Col_Select_High Buffer_Low Buffer: 20mM Phosphate or 0.1% TFA Col_Select_Low->Buffer_Low Buffer_High Buffer: 10mM NH4HCO3 or Ammonia Col_Select_High->Buffer_High Result Evaluate Peak Symmetry (Tailing Factor < 1.5) Buffer_Low->Result Buffer_High->Result

Caption: Decision matrix for selecting column chemistry based on mobile phase pH strategy.

Detailed Experimental Protocols

Reagent Preparation[1]
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Buffer A (Low pH): Dissolve 2.72 g Potassium Dihydrogen Phosphate (

    
    ) in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Buffer B (High pH Alternative): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Recommended Method (Gold Standard)

This method uses a low pH buffer to ensure the amine is protonated and stable, utilizing a highly end-capped column to minimize silanol interactions.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV @ 220 nm (Quantitation), 264 nm (ID Confirmation)
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 20 80
12.0 20 80
12.1 90 10

| 15.0 | 90 | 10 |

Alternative Method (Mass Spec Compatible)

If LC-MS analysis is required, non-volatile phosphate buffers must be replaced.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid). Note: The charged surface repels the protonated amine, significantly improving peak shape in low ionic strength acidic mobile phases.

Validation & System Suitability

To ensure the method is "self-validating," every run must meet specific criteria.

System Suitability Parameters (SST)

Inject a standard solution (e.g., 0.1 mg/mL) six times before sample analysis.

  • Retention Time %RSD:

    
     (Indicates pump/gradient stability).
    
  • Peak Area %RSD:

    
     (Indicates injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines; if
    
    
    , replace column or increase buffer strength).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Indicates column efficiency).
Linearity & Range
  • Range: 0.05 mg/mL to 0.5 mg/mL.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting Guide: The "Amine Tailing" Issue

The most common failure mode for this analyte is peak tailing.

Diagram 2: Silanol Interaction Mechanism

This diagram explains why tailing occurs and how the recommended protocol mitigates it.

SilanolInteraction Analyte Analyte (R-NH3+) Silanol Free Silanol (Si-O-) Analyte->Silanol Ion-Exchange (Causes Tailing) Ligand C18 Ligand Analyte->Ligand Hydrophobic Interaction (Desired Retention) Blocker Mitigation Strategy: Low pH (Suppresses Si-O-) High Ionic Strength (Competes) Blocker->Silanol Protonates Silanol to Si-OH

Caption: Mechanism of amine tailing and mitigation via pH control.

Troubleshooting Steps:

  • Tailing > 1.5: Add 5% Methanol to Mobile Phase A or increase Phosphate concentration to 50 mM.

  • Split Peaks: Check sample solvent. If sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the analyte may precipitate or breakthrough. Fix: Dissolve sample in mobile phase.

  • Pressure High: Check for precipitation of buffer in ACN lines. Ensure a mixing tee or proper premixing is used.

References

  • Kazakevich, Y.[1] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for RP-HPLC of basic drugs).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH Columns Application Notebook. (Reference for High pH stability of hybrid columns). Link

  • PubChem. (2023). Compound Summary for 1-(4-Chlorophenyl)-2-methylpropan-1-amine. Link

  • Dolan, J. W. (2002). LCGC North America: Peak Tailing and Column Aging. (Troubleshooting basic compounds). Link

Sources

recrystallization methods for purifying 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Introduction & Strategic Analysis

Compound Profile & Challenge

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary amine and a critical pharmacophore, structurally characterized as a chlorophenethylamine derivative. It is best known as Didesmethylsibutramine , an active metabolite of the anorectic drug Sibutramine.[1]

Purification Challenges:

  • Physical State: The free base is typically a viscous oil or low-melting solid prone to oxidation and carbonate formation upon exposure to air.

  • Chirality: The molecule possesses a stereocenter at the C1 position. Synthetic routes (e.g., Grignard addition to imines or reductive amination) often yield a racemate requiring resolution.

  • Impurity Profile: Common impurities include the des-chloro analog, unreacted ketone precursor (1-(4-chlorophenyl)-2-methylpropan-1-one), and regioisomers.

The Purification Strategy

Direct recrystallization of the free base is inefficient due to its low melting point. The authoritative strategy involves Salt Formation to generate a crystalline lattice suitable for purification.

  • Primary Pathway (Chemical Purity): Conversion to the Hydrochloride (HCl) salt . This increases the melting point (>170°C) and allows for aggressive recrystallization to remove organic impurities.

  • Secondary Pathway (Optical Purity): Conversion to Tartrate salts . Diastereomeric crystallization is required if enantiomeric enrichment is the goal.

Part 2: Experimental Protocols

Protocol A: Chemical Purification via HCl Salt Recrystallization

Target: Removal of synthesis byproducts and stabilization of the amine.

1. Reagents & Materials
  • Crude Amine: 1-(4-Chlorophenyl)-2-methylpropan-1-amine (Free base oil).

  • Solvent A (Dissolution): Isopropanol (IPA) - HPLC Grade.

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or Diethyl Ether - Anhydrous.

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

2. Step-by-Step Methodology

Step 1: Acid-Base Pre-Wash (Crucial for Oily Crudes)

  • Dissolve crude oil in Dichloromethane (DCM).

  • Extract with 1M HCl (aq). The amine moves to the aqueous layer; non-basic impurities (ketones) remain in DCM.

  • Wash the aqueous layer 2x with DCM.[2][3]

  • Basify aqueous layer to pH >12 with 4M NaOH.

  • Extract free base back into DCM, dry over MgSO₄, and evaporate. Result: Cleaner oil.

Step 2: Salt Formation

  • Dissolve the cleaned free base (10 g) in Isopropanol (30 mL) .

  • Cool to 0-5°C in an ice bath.[2]

  • Dropwise add HCl solution (1.1 equivalents) with vigorous stirring.

  • Observation: A thick white precipitate (HCl salt) should form immediately. If the solution remains clear, induce nucleation by scratching the glass or adding a seed crystal.

Step 3: Recrystallization [4]

  • Dissolution: Heat the slurry to boiling (approx. 82°C). Add more IPA dropwise just until the solid dissolves completely.

    • Note: If a small amount of insoluble material remains, filter hot.

  • Crystallization: Remove from heat.[4][5] Allow to cool slowly to room temperature (25°C) over 2 hours.

  • Anti-Solvent Addition (Optional but Recommended): If yield is low, add Ethyl Acetate (10-20 mL) dropwise to the turbid point, then cool to 4°C.

  • Isolation: Filter the white crystalline needles under vacuum. Wash with cold Ethyl Acetate/IPA (1:1).

3. Expected Results
ParameterSpecification
Appearance White to off-white needles
Melting Point 195 - 198°C (Sharp range indicates high purity)
Yield 75 - 85%
Solubility Soluble in water, Methanol; Insoluble in Ether, Hexane
Protocol B: Enantiomeric Resolution (Chiral Purification)

Target: Isolation of (R)- or (S)- enantiomer.

Mechanism: Formation of diastereomeric salts using chiral tartaric acid. The solubility difference between the (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate allows separation.

  • Dissolve racemic amine (10 mmol) in Methanol (MeOH) .

  • Add L-(+)-Tartaric acid (10 mmol) dissolved in warm MeOH.

  • Reflux for 30 minutes.

  • Cool slowly to room temperature. The less soluble diastereomer will crystallize first.

  • Recrystallize the obtained salt from Ethanol/Water (9:1) to upgrade Chiral Purity (ee%).

  • Liberate the free base by treating the solid with 2M NaOH and extracting into DCM.

Part 3: Visualization & Logic

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent system based on the behavior of the crude material.

RecrystallizationLogic Start Start: Crude Amine Salt SolubilityTest Test Solubility in Boiling IPA Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Yes Yes Soluble->Yes Clear Solution No No (Insoluble) Soluble->No Precipitate Remains Partial Partial (Turbid) Soluble->Partial Haze/Particles CoolSlow Cool Slowly to 25°C (Standard IPA Recryst) Yes->CoolSlow AddWater Add 5-10% Water (Increase Polarity) No->AddWater Salt too polar HotFilter Hot Filtration (Remove Inorganic Salts) Partial->HotFilter AddAnti Add Ethyl Acetate (Induce Precipitation) CoolSlow->AddAnti If Yield Low HotFilter->CoolSlow

Caption: Decision tree for optimizing solvent systems during the recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.

Troubleshooting "Oiling Out"

A common failure mode where the product separates as a liquid oil rather than crystals.

CauseMechanismCorrective Action
Impurity Load High levels of neutral impurities depress the melting point.Perform the Acid-Base Pre-Wash (Protocol A, Step 1) rigorously before salt formation.
Cooling Rate Rapid cooling traps solvent, preventing lattice formation.Re-heat to boiling and cool slowly in a Dewar flask or oil bath (1°C/min drop).
Supersaturation Concentration is too high.Add 10-20% more solvent (IPA) and reheat.
Lack of Nucleation Kinetic barrier to crystal formation.Add a "seed crystal" of pure material at 40°C or scratch the flask wall with a glass rod.

Part 4: Safety & Compliance (E-E-A-T)

Authoritative Warning: 1-(4-Chlorophenyl)-2-methylpropan-1-amine is a potent bioactive molecule affecting monoamine reuptake. It is structurally related to Schedule IV substances in some jurisdictions.

  • Engineering Controls: All handling of the powder must occur inside a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Chlorinated organic waste. Do not dispose of down the drain.

References

  • Organic Syntheses. (1970). Resolution of Amines via Tartrate Salts: (S)-(-)-alpha-Phenylethylamine. Organic Syntheses, Coll. Vol. 5, p.932. Retrieved from [Link]

  • PubChem. (2025). 1-(4-Chlorophenyl)-2-methylpropan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Column Chromatography for 1-(4-Chlorophenyl)-2-methylpropan-1-amine Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this specific aromatic amine. Here, we move beyond generic protocols to provide in-depth, evidence-based strategies for optimizing your column chromatography, troubleshooting common issues, and ensuring the highest purity of your target compound.

Understanding the Molecule: Key Physicochemical Properties

Before diving into chromatography protocols, a fundamental understanding of the target molecule's properties is crucial. 1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary aromatic amine. Its structure, featuring a chlorophenyl group and an isopropyl substituent adjacent to the amine, dictates its behavior during separation.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C10H14ClN[1]Provides the basis for molecular weight calculation.
Molecular Weight 183.68 g/mol [2]A key parameter for mass spectrometry-based detection and characterization.
Predicted XlogP 2.8[1]Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.
pKa (Predicted Basic) ~8.5-9.5The basic nature of the amine group is the most critical factor. It will strongly interact with acidic stationary phases like silica gel, potentially leading to peak tailing and poor separation.
Physical Form Colorless liquid (for the free base)[2]Important for sample preparation and loading onto the column.

The basicity of the amine is the primary challenge in its purification by standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica can strongly interact with the basic amine, leading to irreversible adsorption, peak tailing, and even degradation of the target compound.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Q1: Why is my compound streaking or tailing on the silica gel column?

A1: This is the most frequent issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. This acid-base interaction leads to a non-ideal equilibrium during elution, causing the compound to move slowly and unevenly down the column, resulting in a "tail."

Q2: I'm not getting good separation between my product and closely related impurities. What can I do?

A2: Poor separation, or low resolution, can be due to several factors:

  • Inappropriate Mobile Phase Polarity: If the solvent system is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your compounds of interest may not move off the baseline.

  • Co-elution: The impurities may have very similar polarities to your target compound.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks that overlap.

Q3: My product seems to be degrading on the column. Is this possible?

A3: Yes, the acidic nature of silica gel can catalyze the degradation of sensitive compounds, including some amines. This is particularly true if the compound is exposed to the stationary phase for an extended period.

Q4: Can I use reversed-phase chromatography for this separation?

A4: Absolutely. Reversed-phase chromatography is an excellent alternative. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic amines, it is often advantageous to use a mobile phase with a slightly alkaline pH to ensure the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[4]

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies for common problems encountered during the column chromatography of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Problem 1: Severe Peak Tailing on a Standard Silica Gel Column

Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel. A typical starting concentration is 0.1-1% (v/v) TEA in your eluent.[3][4]

    • Mechanism: The TEA, being a small and relatively non-polar base, will preferentially interact with the silanol groups, effectively "masking" them from your target amine. This allows the target compound to elute more symmetrically.

  • Change of Stationary Phase (The Robust Solution):

    • Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which is basic. This creates a more "amine-friendly" environment, preventing the strong acid-base interactions that cause tailing on bare silica.[3]

    • Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. This makes it a suitable alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Silica (e.g., C18): As mentioned in the FAQs, this is a powerful option. The separation is based on hydrophobicity rather than polarity.

Problem 2: Poor Resolution and Co-elution of Impurities

Cause: The chosen chromatographic conditions do not provide sufficient selectivity to separate the target compound from its impurities.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation. This technique can sharpen peaks and improve the separation of compounds with different polarities.

    • Solvent Selectivity: Sometimes, simply changing the solvent system can dramatically improve separation. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. Different solvents interact differently with the stationary phase and the analytes, leading to changes in selectivity.

  • Improve Column Efficiency:

    • Proper Column Packing: Ensure your column is packed uniformly and without any channels or cracks. A poorly packed column will lead to band broadening and poor separation.

    • Smaller Particle Size: Using a stationary phase with a smaller particle size will increase the surface area and the number of theoretical plates, leading to better resolution. However, this will also increase the backpressure.

Problem 3: Low Recovery of the Target Compound

Cause: Irreversible adsorption or degradation of the compound on the stationary phase.

Solutions:

  • Deactivate the Stationary Phase:

    • As described for peak tailing, adding a competing base like triethylamine to the mobile phase can prevent strong, irreversible binding of your amine to the silica.

  • Minimize Contact Time:

    • Use a shorter column if possible, while still achieving the desired separation.

    • Optimize the flow rate. A faster flow rate will reduce the time the compound spends on the column, but it may also decrease resolution. A balance must be found.

  • Consider a Less Aggressive Stationary Phase:

    • If degradation is suspected, switching from silica gel to a more inert stationary phase like amine-functionalized silica or using reversed-phase chromatography is highly recommended.

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with Mobile Phase Modifier
  • Column Packing: Dry pack a glass column with silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample.

  • Equilibration: Equilibrate the column by passing through at least 2-3 column volumes of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve your crude 1-(4-Chlorophenyl)-2-methylpropan-1-amine in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column Selection: Choose a pre-packed C18 flash chromatography column appropriate for your sample size.

  • Mobile Phase Preparation: Prepare your mobile phases. For example, Mobile Phase A: Water + 0.1% Triethylamine; Mobile Phase B: Acetonitrile + 0.1% Triethylamine. Degas the solvents.

  • Equilibration: Equilibrate the column with your initial mobile phase composition (e.g., 90% A, 10% B).

  • Sample Loading: Dissolve your sample in a small amount of the mobile phase or a compatible solvent like methanol.

  • Gradient Elution: Start the run with a shallow gradient, for example, from 10% B to 100% B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions based on the UV detector signal and analyze them by an appropriate method (e.g., LC-MS) to confirm the presence and purity of the target compound.

Visualizing the Workflow

Decision Tree for Method Selection

MethodSelection start Start: Crude Amine Mixture silica_check Initial attempt with standard silica gel? start->silica_check tailing Observe severe peak tailing? silica_check->tailing Yes success Successful Purification silica_check->success No, good separation add_tea Add 0.1-1% Triethylamine to mobile phase tailing->add_tea Yes amine_silica Use Amine-Functionalized Silica tailing->amine_silica Yes, alternative alumina Use Basic Alumina tailing->alumina Yes, alternative reversed_phase Switch to Reversed-Phase (C18) tailing->reversed_phase Yes, alternative add_tea->success amine_silica->success alumina->success reversed_phase->success

Caption: Decision-making workflow for selecting a suitable chromatography method.

General Workflow for Column Chromatography

ChromatographyWorkflow prep Column Preparation & Equilibration load Sample Loading prep->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect analyze TLC/LC-MS Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate product Isolated Pure Product evaporate->product

Caption: A generalized workflow for a typical column chromatography experiment.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-amine. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Proton NMR Spectral Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, a compound of interest in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed to provide a comparative framework, contrasting the spectral features of the target molecule with structurally related amines. Through this lens, we will explore the subtle yet significant electronic and steric influences that govern the chemical shifts and coupling patterns observed in ¹H NMR spectroscopy. Furthermore, this guide provides a robust, field-tested protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Predicted ¹H NMR Spectrum of 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Structure and Proton Environments:

Molecular structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

The structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine presents six distinct proton environments:

  • (a) -NH₂: The two protons of the primary amine.

  • (b) Benzylic -CH: The proton attached to the carbon bearing both the phenyl ring and the amine group.

  • (c) Isopropyl -CH: The methine proton of the isopropyl group.

  • (d) Isopropyl -CH₃: The six equivalent protons of the two methyl groups of the isopropyl moiety.

  • (e) Aromatic H (ortho to -CH(NH₂)-): The two aromatic protons ortho to the alkylamino substituent.

  • (f) Aromatic H (ortho to -Cl): The two aromatic protons ortho to the chlorine atom.

Predicted Chemical Shifts, Multiplicities, and Integration:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(a) -NH₂ 1.0 - 2.5Broad singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. These protons often undergo rapid exchange, leading to a broad signal that typically does not couple with adjacent protons.[1][2][3]
(b) Benzylic -CH ~ 3.5 - 3.8Doublet (d)1HThis proton is deshielded by the adjacent electronegative nitrogen atom and the aromatic ring. It will be split into a doublet by the neighboring isopropyl methine proton (c).
(c) Isopropyl -CH ~ 1.8 - 2.2Multiplet (m) or Doublet of Septets (ds)1HThis methine proton is coupled to the benzylic proton (b) and the six methyl protons (d), resulting in a complex multiplet. Theoretically, it should appear as a doublet of septets.
(d) Isopropyl -CH₃ ~ 0.8 - 1.0Doublet (d)6HThese six equivalent protons are split into a doublet by the adjacent methine proton (c). An isopropyl group typically shows a characteristic doublet for the methyl groups.[4]
(e) Aromatic H ~ 7.2 - 7.3Doublet (d)2HThese aromatic protons are ortho to the alkylamino group and meta to the chlorine. The electron-donating nature of the alkylamino group will slightly shield these protons relative to benzene (7.34 ppm).
(f) Aromatic H ~ 7.3 - 7.4Doublet (d)2HThese aromatic protons are ortho to the electron-withdrawing chlorine atom and meta to the alkylamino group, leading to a slight deshielding effect. The para-disubstituted pattern typically results in two distinct doublets in the aromatic region.[4]

Comparative Analysis with Structurally Related Amines

To understand the nuances of the ¹H NMR spectrum of our target molecule, a comparison with its structural analogs is invaluable. We will consider 1-phenyl-2-methylpropan-1-amine (the parent compound without the chloro-substituent) and amphetamine (a constitutional isomer).

1-Phenyl-2-methylpropan-1-amine

The absence of the electron-withdrawing chlorine atom on the phenyl ring in this parent compound leads to predictable changes in the aromatic region of the ¹H NMR spectrum.

Signal Assignment1-(4-Chlorophenyl)-2-methylpropan-1-amine (Predicted)1-Phenyl-2-methylpropan-1-amine (Expected)
Aromatic Protons Two doublets (~7.2-7.4 ppm)A multiplet (~7.2-7.4 ppm)
Benzylic -CH ~ 3.5 - 3.8 ppm (d)~ 3.5 - 3.8 ppm (d)
Isopropyl -CH ~ 1.8 - 2.2 ppm (m)~ 1.8 - 2.2 ppm (m)
Isopropyl -CH₃ ~ 0.8 - 1.0 ppm (d)~ 0.8 - 1.0 ppm (d)

The most significant difference lies in the aromatic region. In 1-phenyl-2-methylpropan-1-amine, the five aromatic protons would likely appear as a complex multiplet, as their chemical shifts would be very similar. In contrast, the para-chloro substituent in our target molecule creates a more defined AA'BB' system, expected to resolve into two distinct doublets.

Amphetamine (1-phenylpropan-2-amine)

Amphetamine, a well-known central nervous system stimulant, is a constitutional isomer of our target molecule's parent compound. The key structural difference is the position of the methyl group on the propyl chain. This seemingly minor change has a profound impact on the ¹H NMR spectrum.

Signal Assignment1-(4-Chlorophenyl)-2-methylpropan-1-amine (Predicted)Amphetamine (Typical Values)
Benzylic Protons -CH at ~3.5-3.8 ppm (d)-CH₂ at ~2.7-2.9 ppm (d)
Methine Proton -CH at ~1.8-2.2 ppm (m)-CH at ~3.1-3.3 ppm (m)
Methyl Protons Two -CH₃ at ~0.8-1.0 ppm (d)One -CH₃ at ~1.1-1.2 ppm (d)

In amphetamine, the methylene (-CH₂) group is benzylic, while the methine (-CH) is adjacent to the amine. This results in a downfield shift for the methine proton in amphetamine compared to the isopropyl methine in our target compound. Conversely, the benzylic proton in our target is a methine and is shifted further downfield than the benzylic methylene protons of amphetamine. The characteristic doublet pair of the α-methyl-ethylamine sidechain in amphetamine is a key identifying feature.[5]

Experimental Protocol for High-Quality ¹H NMR Data

Achieving a high-resolution and informative ¹H NMR spectrum is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation
  • Analyte Purity: Ensure the sample of 1-(4-Chlorophenyl)-2-methylpropan-1-amine is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: After adding the solvent, vortex the sample until the solid is completely dissolved to ensure a homogeneous solution.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

Experimental Workflow for NMR Data Acquisition.

Conclusion

The ¹H NMR spectrum of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, though not experimentally reported in this guide, can be confidently predicted through a systematic analysis of its structural components and by drawing comparisons with closely related analogs. The presence of the para-chloro substituent is expected to induce a distinct doublet of doublets pattern in the aromatic region, a key differentiating feature from its unsubstituted counterpart. Furthermore, its spectral signature is markedly different from its constitutional isomer, amphetamine, highlighting the power of ¹H NMR in distinguishing between closely related chemical structures.

By adhering to the detailed experimental protocols outlined, researchers can reliably obtain high-quality ¹H NMR spectra, enabling accurate structural confirmation and paving the way for further investigation into the chemical and biological properties of this and other novel compounds. This guide serves as a testament to the predictive and comparative power of NMR spectroscopy, reinforcing its indispensable role in modern chemical and pharmaceutical research.

References

  • JoVE. NMR Spectroscopy Of Amines. [Online] [Accessed on 14 February 2026]
  • Thermo Fisher Scientific. Illicit Drug Analysis Using Benchtop NMR: Amphetamines. [Online] [Accessed on 14 February 2026]
  • University of California, Los Angeles. Spectroscopy Tutorial: Amines. [Online] [Accessed on 14 February 2026]
  • Neville, G. A., et al. (1975). Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Journal of Medicinal Chemistry. [Online] [Accessed on 14 February 2026]
  • Oregon State University. Spectroscopy of Amines. [Online] [Accessed on 14 February 2026]
  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Online] [Accessed on 14 February 2026]
  • ChemicalBook. (1R)-2-methyl-1-phenylpropan-1-amine(23844-66-8) 1H NMR. [Online] [Accessed on 14 February 2026]
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Online] [Accessed on 14 February 2026]
  • Toxin and Toxin Target Database. Amphetamine (T3D2706). [Online] [Accessed on 14 February 2026]
  • PubMed. Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy. [Online] [Accessed on 14 February 2026]
  • SpectraBase. Amphetamine - Optional[1H NMR] - Chemical Shifts. [Online] [Accessed on 14 February 2026]
  • Michigan State University. Proton NMR Table. [Online] [Accessed on 14 February 2026]
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Online] [Accessed on 14 February 2026]
  • The Royal Society of Chemistry. Electronic supplementary information. [Online] [Accessed on 14 February 2026]
  • University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Online] [Accessed on 14 February 2026]
  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Online] [Accessed on 14 February 2026]
  • Ambeed. 72954-91-7|1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. [Online] [Accessed on 14 February 2026]
  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. [Online] [Accessed on 14 February 2026]
  • The Royal Society of Chemistry. Supplementary Information. [Online] [Accessed on 14 February 2026]
  • PubChem. (R)-2-Methyl-1-phenylpropan-1-amine. [Online] [Accessed on 14 February 2026]
  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Online] [Accessed on 14 February 2026]
  • Journal of the Chemical Society, Perkin Transactions 2. Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. [Online] [Accessed on 14 February 2026]
  • ResearchGate. 1 H NMR spectrum of.... [Online] [Accessed on 14 February 2026]
  • PubChem. 2-Methyl-1-phenylpropan-1-amine. [Online] [Accessed on 14 February 2026]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Chlorophenyl)-2-methylpropan-1-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of method selection, delve into a detailed validation protocol for the recommended High-Performance Liquid Chromatography (HPLC) approach, and discuss the critical aspect of chiral purity. The experimental designs and validation strategies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure scientific integrity and regulatory compliance.[1][2][3]

The Imperative of Purity Analysis

In drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[4] Therefore, employing a robust, validated analytical method to accurately quantify the purity of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and its potential impurities is a non-negotiable aspect of quality control.

Comparative Analysis of Core Purity Methods: HPLC vs. GC

The two most prevalent chromatographic techniques for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the physicochemical properties of the analyte and the potential impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly in its reversed-phase mode (RP-HPLC), this technique is the workhorse of the pharmaceutical industry. It excels at separating compounds with a wide range of polarities and is suitable for non-volatile and thermally labile molecules. For 1-(4-Chlorophenyl)-2-methylpropan-1-amine, HPLC is often the preferred method as it can simultaneously analyze the main compound and a broad spectrum of potential non-volatile synthesis byproducts and degradants.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[5] While 1-(4-Chlorophenyl)-2-methylpropan-1-amine is amenable to GC analysis, primary amines can present a significant challenge.[6] The basic nature of the amine group leads to strong interactions with the silanol groups on standard silica-based columns, resulting in poor peak shape (tailing) and reduced sensitivity.[6][7] While this can be mitigated through the use of base-deactivated columns or derivatization, these steps add complexity to the method.[7][8] However, GC coupled with a mass spectrometer (GC-MS) offers unparalleled specificity and sensitivity for identifying and quantifying volatile impurities.[9]

Performance Snapshot: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]
Applicability Excellent for non-volatile, thermally unstable, and polar compounds. Highly versatile.Ideal for volatile and thermally stable compounds.[5]
Advantages Robust, highly reproducible, wide applicability, non-destructive, easy sample recovery.High resolution, exceptional sensitivity (especially with MS), fast analysis times for volatile analytes.
Considerations for 1-(4-Chlorophenyl)-2-methylpropan-1-amine Preferred method for comprehensive impurity profiling, including non-volatile species.Potential for peak tailing due to the basic amine group requires specialized columns or derivatization.[6] Excellent for volatile impurities and residual solvents.
Typical Detector UV-Vis/DAD, Fluorescence, Mass Spectrometry (LC-MS)Flame Ionization Detector (FID), Mass Spectrometry (GC-MS)

Recommended Protocol: A Validated RP-HPLC Method

Based on its robustness and broad applicability, a stability-indicating RP-HPLC method is recommended for the routine purity analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. The following protocol serves as a comprehensive starting point for method development and validation.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. The causality behind using a gradient is to ensure elution of both polar and non-polar impurities with good peak shape within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm. This wavelength is chosen based on the UV absorbance maximum of the chlorophenyl chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 1-(4-Chlorophenyl)-2-methylpropan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

The Validation Workflow: A Systematic Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1][3] The following sections detail the experimental design for validating the RP-HPLC method in accordance with ICH Q2(R1) guidelines.[2]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Final Validation Report Analysis->Report

Caption: A typical workflow for analytical method validation.

Specificity (Stability-Indicating Properties)
  • The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method is one that can separate and quantify the analyte from its degradation products, providing confidence in stability studies.

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of 1-(4-Chlorophenyl)-2-methylpropan-1-amine (e.g., 100 µg/mL).

    • Expose these solutions to a range of stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Heat solution at 80 °C for 48 hours.

      • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples, along with an unstressed control, using the HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a DAD detector should confirm that the analyte peak is spectrally pure under all conditions.

Linearity & Range
  • The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy
  • The "Why": Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for analyzing impurities at low levels.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.

Robustness
  • The "Why": Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase Composition (e.g., ± 2% acetonitrile).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the final calculated result should not be significantly affected.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity Resolution > 2.0 for all degradantsResolution > 2.0
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 2.0%
Precision (Intermediate RSD) 1.2%≤ 2.0%
LOD 0.05 µg/mLS/N ≥ 3:1
LOQ 0.15 µg/mLS/N ≥ 10:1
Robustness PassedNo significant impact on results

A Critical Consideration: Chiral Purity

1-(4-Chlorophenyl)-2-methylpropan-1-amine possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies require the quantification of the enantiomeric purity of chiral drugs.[10] This requires a specialized chiral separation method.

Chiral_Separation cluster_racemate cluster_csp Chiral Stationary Phase (CSP) cluster_separation racemate R-Enantiomer + S-Enantiomer csp_node CSP creates transient diastereomeric complexes with differential stability. racemate->csp_node Interaction enantiomer_R R-Enantiomer csp_node->enantiomer_R Weak Interaction (Elutes Faster) enantiomer_S S-Enantiomer csp_node->enantiomer_S Strong Interaction (Elutes Slower)

Caption: Principle of chiral separation on a Chiral Stationary Phase.

Chiral HPLC Method Protocol

Chiral separations are typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including amines.[11][12]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, e.g., n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine modifier is crucial to improve the peak shape of the basic analyte.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

The validation of a chiral method follows the same principles (specificity, linearity, accuracy, etc.) as the achiral purity method, with a focus on quantifying the undesired enantiomer at low levels.

Conclusion

The selection and validation of an analytical method for the purity of 1-(4-Chlorophenyl)-2-methylpropan-1-amine is a rigorous, multi-faceted process that underpins product quality and patient safety. While both HPLC and GC have their merits, a stability-indicating RP-HPLC method offers the most robust and comprehensive solution for routine purity and impurity analysis. Furthermore, the chiral nature of the molecule necessitates the development of a dedicated chiral separation method to ensure enantiomeric purity. The protocols and validation strategies outlined in this guide provide a scientifically sound framework, grounded in ICH principles, to ensure that the analytical methods employed are truly fit for their intended purpose.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Hasíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113996.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(3), 591-599.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation: UV-Vis Spectroscopic Quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the validation of UV-Vis spectroscopy as a method for quantifying 1-(4-Chlorophenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against common chromatographic techniques and elucidating the scientific rationale behind each step of the validation process. Our objective is to demonstrate not just how to validate the method, but why each parameter is critical for ensuring data integrity, a cornerstone of regulatory compliance and sound scientific research.

The analytical procedures outlined are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

The Analytical Imperative: Why Quantify 1-(4-Chlorophenyl)-2-methylpropan-1-amine?

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a substituted aromatic amine.[3] Compounds within this class are pivotal as intermediates in pharmaceutical synthesis and as research chemicals. Accurate and precise quantification is paramount for several reasons:

  • Process Chemistry: Monitoring reaction kinetics and determining yield.

  • Quality Control: Ensuring the purity and strength of the active pharmaceutical ingredient (API) or intermediate.[4][5]

  • Stability Studies: Assessing degradation over time under various storage conditions.

  • Regulatory Submission: Providing validated data to agencies like the FDA and EMA as part of a drug submission package.[6]

UV-Vis spectroscopy presents a rapid, cost-effective, and accessible analytical tool for this purpose, leveraging the inherent UV-absorbing properties of the chlorophenyl chromophore.[7] However, its utility is contingent upon a rigorous validation process to prove it is fit for its intended purpose.[2]

The Science of Quantification: The Beer-Lambert Law

UV-Vis spectroscopy operates on the fundamental principle of the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[8][9][10][11]

The law is expressed as: A = εbc

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the molecule at a given wavelength (L mol⁻¹ cm⁻¹).[11][12]

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte (mol L⁻¹).

By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve generated from standards of known concentrations, we can accurately determine the analyte's concentration.[8][10]

Experimental Workflow: A Validated UV-Vis Spectroscopic Method

This section details the step-by-step protocol for the validation of a quantitative method for 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Materials and Instrumentation
  • Analyte: 1-(4-Chlorophenyl)-2-methylpropan-1-amine reference standard (purity >99.5%).

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopy-grade methanol.

  • Glassware: Class A volumetric flasks and pipettes.

  • Cuvettes: Matched 1 cm quartz cuvettes.

Senior Application Scientist's Note: The choice of methanol is critical. Its low UV cutoff (~205 nm) prevents solvent interference, as the chlorophenyl chromophore is expected to have a maximum absorption wavelength (λmax) well above this, likely in the 220-270 nm range. Using spectroscopy-grade solvent is non-negotiable to avoid background absorbance from impurities.

Detailed Validation Protocol

The validation protocol is a self-validating system designed to challenge the method's performance characteristics according to ICH Q2(R2) guidelines.[1][13]

  • Prepare a dilute solution of the analyte in methanol (e.g., 10 µg/mL).

  • Scan the solution across the UV range (e.g., 200-400 nm) against a methanol blank.

  • Identify the wavelength that exhibits the highest absorbance; this is the λmax. All subsequent absorbance measurements will be performed at this wavelength.

Rationale: Measuring at λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, ensuring method robustness.

  • Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in methanol.

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards. A typical range might be 2, 5, 10, 15, and 20 µg/mL.

  • Measurement: Measure the absorbance of each standard at the predetermined λmax.

  • Analysis: Plot absorbance versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

  • Prepare samples at three concentration levels (low, medium, high) across the linear range (e.g., 5, 10, 15 µg/mL). Prepare three independent samples at each level.

  • Measure the absorbance of each sample and calculate the concentration using the linear regression equation from Step 2.

  • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at a single concentration (e.g., 10 µg/mL).

    • Measure the absorbance of all six samples.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

    • Compare the results from both experiments.

    • Acceptance Criterion: %RSD for the combined data should meet the precision requirements.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines (or the standard deviation of the blank response) and S is the slope of the calibration curve.

Rationale: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[13] These parameters define the lower limits of the method's utility.

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[13]

  • Prepare a placebo or matrix blank (containing all components except the analyte).

  • Scan the blank across the UV range to ensure there is no significant absorbance at the analyte's λmax.

  • Spike the placebo with the analyte and analyze. The recovery should meet accuracy criteria, demonstrating that the matrix does not interfere with the analyte's quantification.

Senior Application Scientist's Note: For a simple solution-state assay, specificity is straightforward. However, in a complex drug product formulation, this step is critical. UV-Vis spectroscopy is inherently less specific than chromatographic methods, as any compound absorbing at the same wavelength will interfere.[14]

Visualizing the Workflow

UV_Vis_Validation_Workflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & Validation cluster_analysis Phase 3: Analysis & Reporting prep Standard & Sample Preparation scan Determine λmax (Wavelength Scan) prep->scan linearity Linearity & Range (5+ Concentrations) scan->linearity Use λmax for all subsequent readings specificity Specificity (Placebo Analysis) scan->specificity accuracy Accuracy (3 Levels, n=3) linearity->accuracy precision Precision (Repeatability, n=6) linearity->precision lod_loq Calculate LOD & LOQ linearity->lod_loq Use Slope (S) and StDev of Intercept (σ) report Validation Report (Summarize Data) accuracy->report precision->report specificity->report lod_loq->report

Caption: Workflow for UV-Vis Spectroscopic Method Validation.

A Comparative Landscape: Alternative Analytical Methodologies

While UV-Vis spectroscopy is advantageous for its simplicity and speed, its limitations in specificity and sensitivity necessitate a comparison with more sophisticated techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Principle: Provides physical separation of the analyte from impurities before quantification by a UV detector. This dramatically enhances specificity.

  • Typical Protocol Outline:

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer).

    • Column: C18 reversed-phase column.

    • Detection: UV detection at the analyte's λmax.

    • Quantification: Based on the peak area of the analyte, calibrated against standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. It separates compounds in the gas phase and detects them based on their mass-to-charge ratio.[18]

  • Principle: Offers exceptional specificity and sensitivity. The mass spectrum provides a molecular "fingerprint," confirming the identity of the analyte.

  • Typical Protocol Outline:

    • Sample Prep: May require derivatization to improve volatility and thermal stability.

    • Column: A fused silica capillary column (e.g., DB-5ms).

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[18]

Performance Showdown: A Head-to-Head Comparison

The choice of analytical method is always a trade-off between performance, cost, and complexity. The following table summarizes the expected performance characteristics of the three methods for the quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Validation Parameter UV-Vis Spectroscopy HPLC-UV GC-MS
Specificity Low (Susceptible to interference)High (Separates analyte from matrix)Very High (Mass confirmation)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (%RSD) < 2.0%< 1.5%< 5.0% (higher at trace levels)
Typical LOQ ~1 µg/mL~0.1 µg/mL~0.01 µg/mL (10 ng/mL)
Analysis Time/Sample < 5 minutes5-15 minutes15-30 minutes
Cost & Complexity LowModerateHigh
Visualizing Validation Parameter Relationships

Validation_Parameters FIT Fitness for Intended Purpose ACC Accuracy FIT->ACC Is it correct? PRE Precision FIT->PRE Is it repeatable? SPEC Specificity FIT->SPEC Is it measuring only the analyte? SENS Sensitivity FIT->SENS How little can it measure? ROB Robustness FIT->ROB Is it reliable under varied conditions? ACC->PRE LIN Linearity LIN->ACC LIN->PRE SPEC->ACC SENS->LIN Defines Range

Caption: Inter-relationship of Analytical Validation Parameters.

Conclusion and Recommendations

The validation data clearly demonstrates that UV-Vis spectroscopy is a highly suitable method for the routine quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine in non-complex matrices, such as a pure substance or a simple solution. Its primary advantages are speed, low cost, and ease of use, making it ideal for applications like in-process controls and final product assay where the sample matrix is well-defined and free of interfering substances.

High-Performance Liquid Chromatography (HPLC-UV) should be the method of choice when specificity is a concern. It is the gold standard for stability testing (where degradation products may be present) and for analyzing formulated drug products containing excipients that might absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is reserved for applications requiring the highest sensitivity and absolute confirmation of identity, such as trace-level impurity analysis or forensic investigations. While powerful, its complexity and cost make it impractical for routine quality control assays where simpler, validated methods suffice.

Ultimately, a validated analytical method is one that is demonstrated to be fit for its intended purpose.[2] By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure that the data generated is reliable, reproducible, and defensible.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations Source: Microbe Notes URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Analytical method validation as per ich and usp Source: Slideshare URL: [Link]

  • Title: UV-Visible Spectroscopy in modern Pharmaceutical Analysis Source: Slideshare URL: [Link]

  • Title: Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law Source: YouTube URL: [Link]

  • Title: UV–Vis Spectroscopy: Beer–Lambert Law Source: JoVE URL: [Link]

  • Title: UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review Source: Indonesian Journal of Chemistry URL: [Link]

  • Title: UV Spectrophotometry as a Pharmaceutical Testing Solution Source: HunterLab URL: [Link]

  • Title: The Beer-Lambert Law Source: Chemistry LibreTexts URL: [Link]

  • Title: The Beer-Lambert Law - absorption spectra Source: Chemguide URL: [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms Source: Agilent URL: [Link]

  • Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] Source: PubMed URL: [Link]

  • Title: Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: 1-(4-chlorophenyl)-2-methylpropan-1-amine Source: PubChem URL: [Link]

  • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.